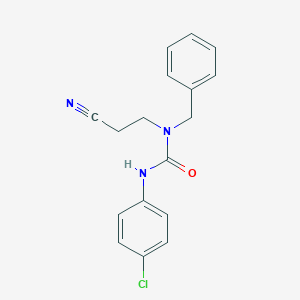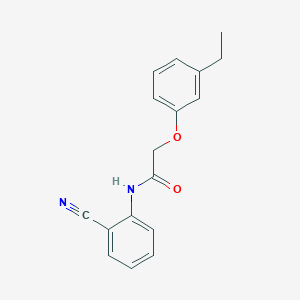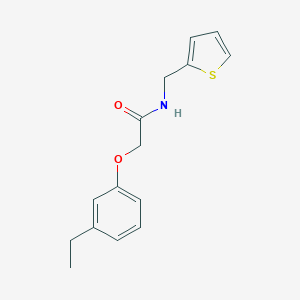
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCU and is a member of the urea family of compounds. BCU has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of BCU is not fully understood. However, it has been proposed that BCU inhibits the activity of enzymes involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BCU has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. BCU has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Additionally, BCU has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BCU is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of BCU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BCU. One potential application of BCU is in the treatment of viral infections. BCU has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another potential application of BCU is in the treatment of autoimmune diseases. BCU has been found to suppress the activity of immune cells, which could make it a useful therapy for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of BCU and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of BCU involves the reaction of benzyl isocyanate with 4-chlorophenyl isocyanate in the presence of 2-cyanoethylamine. The reaction is carried out in anhydrous conditions and yields BCU as a white crystalline solid. This synthesis method has been optimized to produce high yields of pure BCU.
Aplicaciones Científicas De Investigación
BCU has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of BCU is in the treatment of cancer. BCU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis.
Propiedades
Nombre del producto |
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
|---|---|
Fórmula molecular |
C17H16ClN3O |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
InChI |
InChI=1S/C17H16ClN3O/c18-15-7-9-16(10-8-15)20-17(22)21(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2,(H,20,22) |
Clave InChI |
ZVQIAIVWDZQNFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
